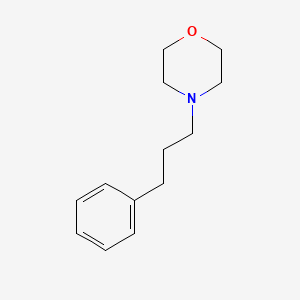

4-(3-Phenylpropyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(3-Phenylpropyl)morpholine” is a chemical compound . Morpholine, a derivative of this compound, is commonly used in the synthesis of macrocyclic urea compounds, which can act as potent Chk1 inhibitors .

Synthesis Analysis

Morpholines, including “4-(3-Phenylpropyl)morpholine”, are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Applications De Recherche Scientifique

Antimicrobial and Modulating Activity : The compound 4-(Phenylsulfonyl) morpholine, related to 4-(3-Phenylpropyl)morpholine, demonstrates antimicrobial properties. It was studied for its antimicrobial and modulating activity against various microorganisms including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans. It showed significant modulating activity in combination with antibiotics against multi-resistant strains (Oliveira et al., 2015).

Central Nervous System Effects : A study on 2‐Aryl‐4‐(3‐arylpropyl)morpholines, a class including 4-(3-Phenylpropyl)morpholine, reported their synthesis and pharmacological assessment. These compounds were tested for their effects on the central nervous system in mice, including evaluations of sleep time, locomotor activity, and antidepressive activity (Avramova et al., 1998).

Antibacterial, Antioxidant, and Anti-TB Activity : A synthesized derivative, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was found to have remarkable anti-TB activity and superior anti-microbial activity. It was also screened for antioxidant and anti-diabetic properties, showing effectiveness against tuberculosis and microbial infections (Mamatha S.V et al., 2019).

Inhibition of PI3K-AKT-mTOR Pathway : Morpholines, including derivatives of 4-(3-Phenylpropyl)morpholine, are important in inhibiting the PI3K-AKT-mTOR pathway, a key signaling pathway in cell growth and cancer. A study discovered a potent non-nitrogen containing morpholine isostere, indicating its potential in cancer therapeutics (Hobbs et al., 2019).

Synthesis of Novel Derivatives for Biological Studies : Research has been conducted on synthesizing and characterizing various morpholine derivatives, including those related to 4-(3-Phenylpropyl)morpholine, for potential biological activities. These studies contribute to understanding the chemical properties and potential therapeutic uses of these compounds (He et al., 2015).

Antimicrobial Agents : Schiff bases of 4-(4-aminophenyl)-morpholine were synthesized and showed promising antimicrobial activity against various bacterial and fungal organisms, indicating the potential of morpholine derivatives in antimicrobial applications (Panneerselvam et al., 2005).

Propriétés

IUPAC Name |

4-(3-phenylpropyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIREMDVERZAKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320360 |

Source

|

| Record name | 4-(3-phenylpropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(3-Phenylpropyl)morpholine | |

CAS RN |

25262-57-1 |

Source

|

| Record name | 4-(3-phenylpropyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-phenoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2712874.png)

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2712877.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)butane-1-sulfonamide](/img/structure/B2712878.png)

![4-(Tert-butyl)phenyl 2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl ether](/img/structure/B2712880.png)

![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2712888.png)

![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide](/img/structure/B2712889.png)